4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione involves condensation reactions and can be achieved through different pathways. One method involves the reaction of tropone derivatives with 4,5-bis(benzoylthio)-1,3-dithiole-2-thione to afford 1,3,5-cycloheptatriene derivatives (Saito et al., 1991). Another synthesis approach is reported by Meline and Elsenbaumer (1997), where a non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene using 4,5-bis(benzoylthio)-1,3-dithiole-2-thione as a precursor is detailed, showcasing the versatility of this compound in organic synthesis (Meline & Elsenbaumer, 1997).
Molecular Structure Analysis
The molecular structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione and its derivatives has been extensively analyzed. Studies such as those by Comerlato et al. (2010) have detailed the crystal structures of this compound's polymorphs, revealing insights into its molecular packing, intermolecular contacts, and the disposition of its enantiomers (Comerlato et al., 2010).
Chemical Reactions and Properties
This compound is involved in unique condensation reactions, as discussed by Saito et al. (1991), where its reactivity towards tropone derivatives has been explored. Additionally, the surface-induced decomposition of this compound on silver surfaces has been studied, indicating its sensitivity and reactivity in the presence of metal surfaces, which is crucial for applications in material science (Joy & Srinivasan, 2000).
Physical Properties Analysis
The physical properties, including crystal growth, morphology, and thermal behavior of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, have been characterized by Wang et al. (2008). Their research provides valuable information on the optical absorption, infrared, Raman, and X-ray powder diffraction spectroscopy of this compound, shedding light on its stability and behavior under different conditions (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, especially its reactivity and role in synthesizing various organic materials, are of great interest. For instance, the synthesis of bis(ethylenedithio)tetrathiafulvalene highlights its utility in creating materials with electronic properties. Furthermore, the reaction with dibromine and diiodine forming molecular adducts demonstrates its versatility in forming compounds with a range of bonding interactions, which are crucial for developing materials with specific electronic characteristics (Mancini et al., 2012).
Scientific Research Applications
Summary of the Application
The compound “4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” (Bz2dmit) is used in the study of Surface-Enhanced Raman Spectroscopy (SERS) . It is adsorbed on a silver surface for this purpose .
Methods of Application
The SERS spectrum of Bz2dmit adsorbed on a silver colloid is obtained using a dispersive Raman spectrometer with 514.5 nm excitation . The spectra vary with exposure times .
Results or Outcomes
The SERS spectrum of Bz2dmit adsorbed on the silver surface contains only vibrational bands corresponding to the dmit group, indicating that Bz2dmit undergoes decomposition on the silver surface to dmit2- ion .
2. Synthesis of Functional Materials
Summary of the Application
“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is an important building block within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .
Methods of Application
The synthesis of these functional materials usually involves the use of tert-butyl aryl sulfides, which requires the use of highly malodorous tert-butyl thiol and relies on S N Ar-chemistry requiring harsh reaction conditions .
Results or Outcomes
In the present work, S- tert -butyl isothiouronium bromide is successfully applied as an odorless surrogate for tert-butyl thiol. The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .
3. Synthesis of Fluorescent Dyes
Summary of the Application
“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of fluorescent dyes . These dyes exhibit large stokes shifts making them promising candidates for super-resolution microscopy such as stimulated emission depletion (STED) microscopy .
Methods of Application
The synthesis of these fluorescent dyes usually involves the use of S- tert -butyl isothiouronium bromide as an odorless surrogate for tert -butyl thiol . The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .
Results or Outcomes
The subsequent formation of benzo [1,2-d;4,5-d′]bis [1,3]dithioles is achieved with scandium (III)triflate, a less harmful reagent than the usually used Lewis acids . This enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .
4. Synthesis of Coordination Polymers
Summary of the Application
“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of coordination polymers . These polymers have been extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry .
Methods of Application
The synthesis of these coordination polymers involves the assembly of inorganic clusters and tunable organic linkers .
Results or Outcomes
These coordination polymers exhibit properties like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition . Some of these polymers also show fluorescence response upon oxidation, making these materials interesting for oxidant sensing .
5. Fluorescent Dyes for Super-Resolution Microscopy
Summary of the Application
“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of fluorescent dyes, specifically "S4 DBD dyes" . These dyes exhibit large stokes shifts making them promising candidates for super-resolution microscopy such as stimulated emission depletion (STED) microscopy .
Methods of Application
The synthesis of these fluorescent dyes usually involves the use of S- tert -butyl isothiouronium bromide as an odorless surrogate for tert -butyl thiol . The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .
Results or Outcomes
The subsequent formation of benzo [1,2-d;4,5-d′]bis [1,3]dithioles is achieved with scandium (III)triflate, a less harmful reagent than the usually used Lewis acids . This enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .
6. Synthesis of Coordination Polymers for Various Applications
Summary of the Application
“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of coordination polymers . These polymers have been extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry .
Methods of Application
The synthesis of these coordination polymers involves the assembly of inorganic clusters and tunable organic linkers .
Results or Outcomes
These coordination polymers exhibit properties like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition . Some of these polymers also show fluorescence response upon oxidation, making these materials interesting for oxidant sensing .
properties
IUPAC Name |
S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPSSPUVUGQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218602 | |
Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | |
CAS RN |
68494-08-6 | |
Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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